

Betamethasone 17-propionate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Betamethasone 17-propionate

Cat. No.: B193698

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An In-Depth Technical Guide to Betamethasone 17-Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 17-propionate is a potent synthetic glucocorticoid, a class of steroid hormones that are pivotal in regulating a wide array of physiological processes.[1] As an active metabolite of betamethasone dipropionate, it exerts significant anti-inflammatory, immunosuppressive, and vasoconstrictive effects.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies pertinent to Betamethasone 17-propionate, tailored for professionals in research and drug development.

Chemical Structure and Identification

Betamethasone 17-propionate is a derivative of betamethasone, characterized by the esterification of the hydroxyl group at the C17 position with propionic acid.[4][5][6][7][8]

Chemical Structure:

IUPAC Name: [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-



octahydrocyclopenta[a]phenanthren-17-yl] propanoate[4][8]

• CAS Number: 5534-13-4[4][6][7][8]

• Molecular Formula: C₂₅H₃₃FO₆[4][5][6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Betamethasone 17propionate** is crucial for formulation development, analytical method design, and comprehending its pharmacokinetic profile.

Property	Value	Reference
Molecular Weight	448.5 g/mol	[4]
Appearance	Solid	[6]
Melting Point	238-240°C	[9]
XLogP3	2.6	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	5	[4]
Exact Mass	448.22611693 Da	[4]
Monoisotopic Mass	448.22611693 Da	[4]

Pharmacology

The therapeutic effects of **Betamethasone 17-propionate** are mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.

Mechanism of Action

As a glucocorticoid receptor agonist, **Betamethasone 17-propionate** follows a well-established mechanism of action:[3][10]

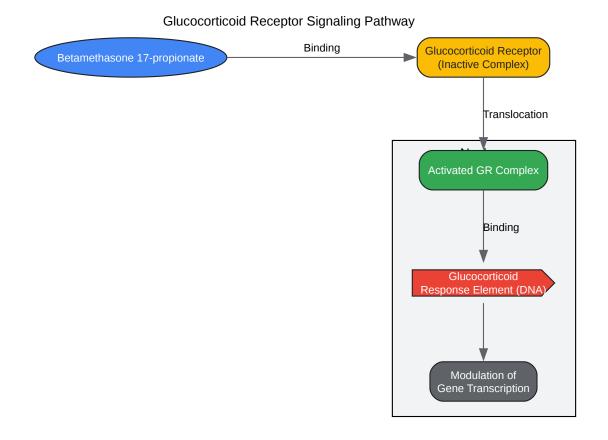


- Cellular Entry: Being lipophilic, it readily diffuses across the cell membrane into the cytoplasm.[3]
- Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.[3]
- Conformational Change and Translocation: This binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and subsequent translocation into the nucleus.[3]
- Gene Regulation: Within the nucleus, the activated GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.[3]

Signaling Pathway

The following diagram illustrates the glucocorticoid receptor signaling pathway initiated by **Betamethasone 17-propionate**.





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Caption: Glucocorticoid Receptor Signaling Pathway.

Pharmacokinetics

Pharmacokinetic studies reveal that after intramuscular administration of a combination of betamethasone phosphate and betamethasone dipropionate, **Betamethasone 17-propionate** (B17P), an active metabolite of the dipropionate form, exhibits a prolonged presence in the plasma.[2][11]

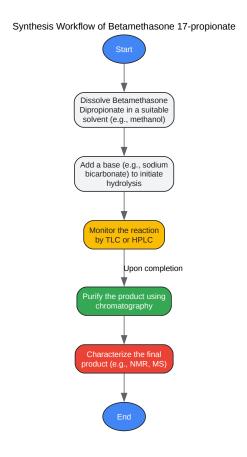


Parameter	Value (mean ± SD)	Reference
tmax (Time to maximum concentration)	15.0 ± 9.0 h	[2][11]
Cmax (Maximum plasma concentration)	0.6 ± 0.2 ng/mL	[11]
t½ (Half-life)	80.8 ± 22.7 h	[2][11]
Apparent Clearance	25.7 ± 9.4 L/h	[2]
Apparent Volume of Distribution (Vd/F)	2352.7 ± 429.4 L	[2]

Experimental Protocols Synthesis of Betamethasone 17-propionate

A representative synthesis method involves the hydrolysis of betamethasone dipropionate. While specific patented methods exist, a general laboratory-scale approach can be outlined.





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Caption: Synthesis Workflow.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of **Betamethasone 17- propionate**, often in the context of its separation from related substances like betamethasone dipropionate and other degradation products.[12][13]

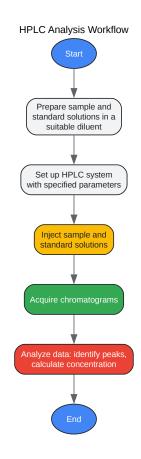
Typical HPLC Parameters:



Parameter	Description	Reference
Column	Altima C18 (250×4.6 mm, 5 μm)	[12][13]
Mobile Phase A	Water:Tetrahydrofuran:Acetonit rile (90:4:6 v/v/v)	[12][13]
Mobile Phase B	Acetonitrile:Tetrahydrofuran:W ater:Methanol (74:2:4:20 v/v/v)	[12][13]
Flow Rate	1.0 mL/min	[12][13]
Detection Wavelength	240 nm	[12][13]
Injection Volume	20 μL	[12][13]
Column Temperature	50°C	[12][13]

Experimental Workflow for HPLC Analysis:





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Caption: HPLC Analysis Workflow.

Conclusion

Betamethasone 17-propionate remains a cornerstone in the therapeutic arsenal against inflammatory conditions. A profound understanding of its chemical and pharmacological characteristics is paramount for the development of novel drug delivery systems, improved analytical techniques, and the discovery of next-generation glucocorticoids with enhanced therapeutic profiles. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of steroid-based therapeutics.

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- To cite this document: BenchChem. [Betamethasone 17-propionate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193698#betamethasone-17-propionate-chemicalstructure-and-properties]

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